N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C22H15ClFN3O5S and its molecular weight is 487.89. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships
One study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting various 6,5-heterocycles to improve metabolic stability. The research identified potent and efficacious inhibitors of PI3Kα and mTOR, demonstrating the compound's relevance in targeting key pathways involved in cancer and other diseases (Stec et al., 2011).
Anti-inflammatory Activity
Another study synthesized derivatives of the compound, assessing their anti-inflammatory activity. Certain derivatives showed significant anti-inflammatory effects, indicating the compound's potential in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).
Anticancer Activity
Research into thiazolyl N-benzyl-substituted acetamide derivatives, including compounds similar in structure to the one , showed inhibitory activities against Src kinase and exhibited anticancer properties. This underscores the compound's utility in creating treatments targeting specific cancer cell lines (Fallah-Tafti et al., 2011).
Neuropharmacological Profile
A study on peripheral benzodiazepine receptor agonists, including compounds structurally related to the target compound, examined their receptor binding and behavioral profiles. This research provides insights into the neuropharmacological effects and potential therapeutic applications for neurological disorders (Okuyama et al., 1999).
Antimicrobial and Antiviral Activities
Research on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, similar in structure to the compound of interest, showed promising antibacterial, antifungal, and antiviral activities. These findings suggest the compound's potential for developing new antimicrobial and antiviral agents (Tang et al., 2019).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O5S/c23-13-5-8-20-16(9-13)22(15-3-1-2-4-17(15)24)26-27(33(20,29)30)11-21(28)25-14-6-7-18-19(10-14)32-12-31-18/h1-10H,11-12H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCSALZLJITBKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3N=C(C4=C(S3(=O)=O)C=CC(=C4)Cl)C5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.